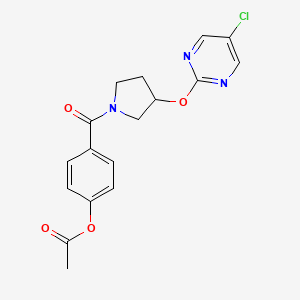
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and ketones under catalytic conditions.
Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride.
Coupling Reactions: The pyrrolidine and chloropyrimidine intermediates are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe to study molecular interactions and pathways in cells.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Chloropyrimidine Derivatives: Compounds such as 5-chloropyrimidine and its analogs.
Uniqueness
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is unique due to its combination of a pyrrolidine ring, chloropyrimidine moiety, and phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-11(22)24-14-4-2-12(3-5-14)16(23)21-7-6-15(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,15H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQMVUVMOGPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2614081.png)
![ethyl 6-(3-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2614082.png)
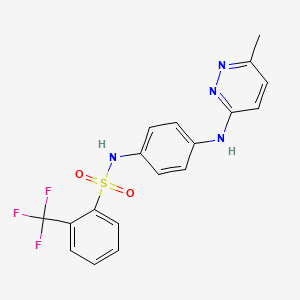
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B2614087.png)
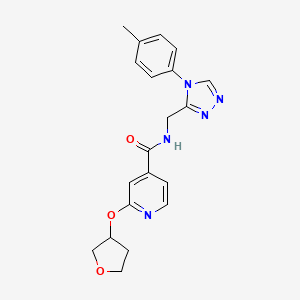
![6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![2,5-dichloro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2614091.png)
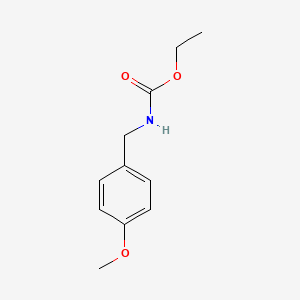
![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)
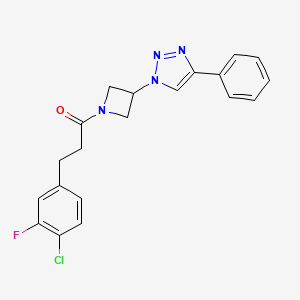

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)
